molecular formula C18H12BrClFN3O4S2 B2740317 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 893789-08-7

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2740317
CAS No.: 893789-08-7
M. Wt: 532.78
InChI Key: LEHJKXJBQMNLIZ-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core (6-oxo-1,6-dihydropyrimidin-2-yl) with a thioether linkage to an acetamide group substituted with a 3-chloro-4-fluorophenyl moiety. Position 5 of the pyrimidinone is modified with a 4-bromophenyl sulfonyl group, introducing strong electron-withdrawing effects.

Properties

CAS No.

893789-08-7

Molecular Formula

C18H12BrClFN3O4S2

Molecular Weight

532.78

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C18H12BrClFN3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-11-3-6-14(21)13(20)7-11/h1-8H,9H2,(H,23,25)(H,22,24,26)

InChI Key

LEHJKXJBQMNLIZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl)Br

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a member of the pyrimidine derivative family, which has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its anticancer, antibacterial, and enzyme inhibitory properties, supported by various studies and data.

1. Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing the pyrimidine core have shown promising results against various cancer cell lines.

Case Study:
In a study evaluating the anticancer effects of pyrimidine derivatives, it was found that certain compounds demonstrated IC50 values lower than 10 µM against human colon cancer (HCT 116) cells, indicating potent cytotoxicity compared to standard treatments like doxorubicin .

CompoundCell LineIC50 (µM)Reference
112cHCT 1164.363
112aHCT 116>50

2. Antibacterial Activity

The antibacterial efficacy of this compound and its analogs has been evaluated against various bacterial strains. The presence of the sulfonamide group is particularly noted for enhancing antibacterial action.

Findings:
A study reported that similar compounds exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing inhibition zones exceeding 15 mm in diameter .

Bacterial StrainActivity LevelReference
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong

3. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease.

Research Insights:
In vitro studies demonstrated strong inhibitory activity against AChE, with several derivatives showing IC50 values in the low micromolar range. Additionally, significant urease inhibition was observed across multiple tested compounds .

EnzymeInhibition TypeIC50 (µM)Reference
AcetylcholinesteraseStrong Inhibitor<10
UreaseStrong Inhibitor<15

The biological activities of This compound are attributed to its ability to interact with specific biological targets:

  • Anticancer Mechanism: Induction of apoptosis in cancer cells through modulation of signaling pathways.
  • Antibacterial Mechanism: Disruption of bacterial cell wall synthesis and inhibition of bacterial growth.
  • Enzyme Inhibition: Competitive inhibition at active sites of enzymes like AChE and urease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs from literature include:

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (): Core differences: Lacks the sulfonyl group at position 5; instead, a methyl group occupies position 3. Acetamide substituent: 4-bromophenyl (vs. 3-chloro-4-fluorophenyl in the target compound). The 4-bromophenyl substituent may limit steric interactions compared to the ortho-chloro/para-fluoro arrangement in the target compound .

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide ():

  • Core differences : Ethyl and methyl groups at positions 5 and 4, respectively, instead of sulfonyl and bromophenyl groups.
  • Acetamide substituent : 3-fluorophenyl (vs. 3-chloro-4-fluorophenyl).
  • Impact : Alkyl groups increase hydrophobicity, while the single fluorine atom reduces electronic effects compared to the target compound’s dual halogen substituents .

N-(4-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide (): Core differences: Methylthio group at position 2 and unmodified pyrimidinone. Acetamide substituent: Simple phenyl ring without halogens. Impact: The absence of electron-withdrawing groups may reduce stability and binding affinity in biological systems .

Physicochemical Properties

Property Target Compound Compound from Compound from
Melting Point Not reported >259°C Not reported
Key Functional Groups Sulfonyl, Cl/F, Br Methyl, Br Ethyl, methyl, F
Elemental Analysis (C/N/S) Not available C:43.95%, N:11.90%, S:9.02% Not available
  • Melting Point : The high melting point (>259°C) of the compound suggests strong intermolecular interactions (e.g., hydrogen bonding via NH groups). The target compound’s sulfonyl group may further elevate its melting point due to enhanced polarity.
  • Elemental Analysis : Close agreement between calculated and observed values in (e.g., S: 9.02% vs. 9.05% theoretical) indicates high purity, a critical factor for pharmacological studies .

Spectroscopic Data Comparison

  • 1H NMR (): Peaks at δ 12.48 (NH), 10.22 (NHCO), and 7.61–7.42 (aromatic protons) highlight diagnostic signals for pyrimidinone and acetamide groups. The target compound’s 3-chloro-4-fluorophenyl group would likely show split aromatic signals due to para-fluoro and ortho-chloro substituents, with downfield shifts from electron-withdrawing effects .
  • Absence of Sulfonyl Signals : The target compound’s sulfonyl group would introduce distinct 13C NMR peaks near 110–120 ppm (sulfonyl-attached carbons), absent in and compounds.

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